molecular formula C18H14ClOP B14506692 2-Chlorophenyl diphenylphosphinite CAS No. 63389-43-5

2-Chlorophenyl diphenylphosphinite

Cat. No.: B14506692
CAS No.: 63389-43-5
M. Wt: 312.7 g/mol
InChI Key: VAFZCFWGTRQLOF-UHFFFAOYSA-N
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Description

2-Chlorophenyl diphenylphosphinite is a useful research compound. Its molecular formula is C18H14ClOP and its molecular weight is 312.7 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63389-43-5

Molecular Formula

C18H14ClOP

Molecular Weight

312.7 g/mol

IUPAC Name

(2-chlorophenoxy)-diphenylphosphane

InChI

InChI=1S/C18H14ClOP/c19-17-13-7-8-14-18(17)20-21(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H

InChI Key

VAFZCFWGTRQLOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)OC3=CC=CC=C3Cl

Origin of Product

United States

Coordination Chemistry of 2 Chlorophenyl Diphenylphosphinite and Its Metal Complexes

Fundamental Principles of Phosphinite Coordination to Transition Metals

Phosphinites (R₂P(OR')) are organophosphorus compounds that act as neutral, two-electron donor ligands to transition metals through their phosphorus lone pair. ilpi.com They are considered L-type ligands and are part of a broader class of phosphorus-based ligands that includes phosphines (PR₃), phosphonites (RP(OR')₂), and phosphites (P(OR)₃). ilpi.comwikipedia.org The coordination of a phosphinite ligand to a transition metal is a fundamental Lewis acid-base interaction, where the phosphorus atom donates its lone pair of electrons to a vacant orbital on the metal center. numberanalytics.com

The nature of the metal-phosphinite bond is primarily a sigma (σ) donation from the phosphorus lone pair to the metal. ilpi.com However, there is also a degree of pi (π)-backbonding, where electron density from filled metal d-orbitals is donated into vacant σ* antibonding orbitals of the P-O and P-C bonds of the phosphinite ligand. wikipedia.org This π-acceptor character is a key feature of phosphorus(III) ligands and influences the electronic properties of the metal complex. ilpi.comwikipedia.org The extent of this backbonding is dependent on the nature of the substituents on the phosphorus atom and the electronic properties of the metal center.

The synthesis of metal phosphinite complexes often involves the reaction of a metal precursor, such as a metal halide or a complex with labile ligands, with the desired phosphinite ligand. wikipedia.org For instance, the reaction of a metal chloride with a phosphinite can lead to the displacement of the chloride ligand and the formation of a metal-phosphinite bond.

Stereoelectronic Modulation of Metal Centers by Phosphinite Ligands

Phosphinite ligands are highly versatile in their ability to modulate the steric and electronic properties of a metal center, which in turn dictates the reactivity and selectivity of the resulting complex. numberanalytics.comnih.gov These properties can be systematically tuned by varying the substituents on the phosphorus atom (R groups) and the oxygen atom (R' group).

Electronic Effects: The electronic properties of phosphinite ligands are a balance between their σ-donor and π-acceptor capabilities. The electronegativity of the substituents plays a crucial role. ilpi.com Electron-withdrawing groups on the phosphorus atom decrease the σ-donating capacity of the ligand. ilpi.com Simultaneously, these groups lower the energy of the P-C and P-O σ* orbitals, enhancing the π-acceptor ability of the ligand. ilpi.comwikipedia.org This allows for fine-tuning of the electron density at the metal center. For instance, phosphites, with three P-O bonds, are generally less electron-donating and stronger π-acceptors than phosphines. acs.org Phosphinites, with one P-O bond and two P-C bonds, fall in between phosphines and phosphites in terms of their electronic properties.

Steric Effects: The steric bulk of the substituents on the phosphinite ligand significantly influences the coordination environment around the metal center. ilpi.com This steric hindrance can affect the number of ligands that can coordinate to the metal, the coordination geometry, and the accessibility of the metal center to substrates in catalytic reactions. ilpi.com The Tolman cone angle is a common metric used to quantify the steric bulk of phosphorus ligands. ilpi.com By choosing appropriate R and R' groups, the steric environment can be tailored to promote specific reaction pathways or to stabilize reactive intermediates.

The combination of these stereoelectronic effects allows for the rational design of metal complexes with desired properties for applications in areas such as catalysis. nih.gov For example, in reductive elimination reactions from square planar Ni(II) complexes, strong π-accepting and less-donating ligands like phosphites can facilitate the process. acs.org

Diverse Metal Complex Formation with Phosphinite Ligands (e.g., Ru, Ir, Pd, Pt, Fe, Au, Ag, Cu)

Phosphinite ligands, including structures analogous to 2-chlorophenyl diphenylphosphinite, form stable complexes with a wide array of transition metals.

Ruthenium (Ru): Ruthenium complexes incorporating phosphinite ligands have been synthesized and characterized. For example, half-sandwich ruthenium(II) complexes with tethered arene-phosphinite ligands have been prepared. rsc.org Tridentate phosphinite ligands have also been used to create dimeric and monomeric ruthenium complexes. nih.govacs.org These complexes have shown catalytic activity in reactions like the oxidation of alcohols and the dehydrogenation of amine-boranes. nih.govacs.org

Iridium (Ir): Iridium complexes with phosphinite ligands are known and have been investigated for their catalytic and structural properties. researchgate.net For instance, iridium(I) complexes with various phosphine (B1218219) and phosphite (B83602) ligands have been synthesized, forming four- and five-coordinate species. rsc.org Chiral phosphinite ligands have been employed in iridium-catalyzed asymmetric hydrogenations. rsc.org

Palladium (Pd) and Platinum (Pt): Palladium and platinum readily form complexes with phosphinite ligands. yok.gov.tr These complexes are often used in catalysis, such as in Suzuki-Miyaura cross-coupling reactions. yok.gov.tr The coordination chemistry of phosphinite ligands with platinum has been studied, revealing their ability to act as ligands in various coordination modes. acs.org The electronic properties of these complexes can be fine-tuned, influencing their reactivity. osti.gov

Iron (Fe): While less common in the provided search results, the general principles of phosphine and phosphinite coordination apply to iron as well.

Coinage Metals (Au, Ag, Cu): Phosphinite and related phosphine ligands form a variety of complexes with gold, silver, and copper. rsc.orgmdpi.comacs.org These can range from simple mononuclear complexes to multinuclear and supramolecular assemblies. rsc.orgacs.org The coordination chemistry of hybrid phosphine-NHC ligands with coinage metals has been explored, leading to the formation of di- and tetra-nuclear complexes. rsc.org

Analysis of Coordination Modes (e.g., Monodentate, Bidentate, Hybrid Ligands)

Phosphinite ligands exhibit diverse coordination modes, contributing to the structural variety and reactivity of their metal complexes.

Monodentate Coordination: In the simplest mode, a phosphinite ligand binds to a metal center through its phosphorus atom. researchgate.net (2-Chlorophenyl)diphenylphosphine (B3178053), a related phosphine, is known to coordinate as a monodentate ligand. researchgate.net This is a common coordination mode for simple phosphinite ligands.

Bidentate and Polydentate Coordination: Phosphinite moieties can be incorporated into larger ligand frameworks to create bidentate or polydentate ligands. These ligands can chelate to a metal center, forming more stable complexes due to the chelate effect. wikipedia.org For example, diphosphinite ligands can act as bidentate P,P-donors. yok.gov.tr Tridentate phosphinite ligands with an additional donor atom (e.g., N or S) have also been synthesized and coordinated to ruthenium. nih.govacs.org

Hybrid Ligands: Hybrid ligands containing a phosphinite donor in combination with other donor types (e.g., N, O, S, or carbenes) are of significant interest. nih.govnih.gov These ligands can offer unique electronic and steric properties and can lead to the formation of complexes with interesting reactivity. nih.gov For example, phosphine-phosphoramidite ligands have been used in a variety of catalytic asymmetric reactions. dicp.ac.cn Hybrid phosphine-β-ketophosphorus ylide ligands can coordinate in a P-monodentate fashion or as a P,O-bidentate ligand. rsc.org

The flexibility in coordination modes allows for the design of ligands that can control the geometry and reactivity of the metal center in a precise manner.

Chiral Coordination Complexes and Stereochemical Control

The introduction of chirality into phosphinite ligands is a powerful strategy for achieving stereochemical control in metal-catalyzed reactions. nih.gov

Chiral phosphinite ligands can be synthesized from readily available chiral backbones, such as those derived from natural products or resolved synthetic compounds. acs.orgrsc.org The stereogenic centers can be located on the backbone of the ligand or at the phosphorus atom itself (P-chiral ligands). nih.gov

When a chiral phosphinite ligand coordinates to a metal center, it creates a chiral environment around the metal. This chirality can be transferred to the substrate during a catalytic reaction, leading to the preferential formation of one enantiomer of the product over the other. This is the fundamental principle of asymmetric catalysis. acs.orgnih.gov

Chiral phosphinite and related phosphine-phosphoramidite ligands have been successfully employed in a range of asymmetric transformations, including:

Asymmetric Hydrogenation: Rhodium, ruthenium, and iridium complexes with chiral phosphinite and phosphine-phosphoramidite ligands have been used for the highly enantioselective hydrogenation of C=C, C=O, and C=N double bonds. rsc.orgdicp.ac.cntandfonline.com

Asymmetric Allylic Alkylation: Palladium complexes with chiral phosphine ligands are effective catalysts for asymmetric allylic alkylation, a powerful C-C bond-forming reaction. nih.gov

Other Asymmetric Reactions: Chiral phosphinite-type ligands have also shown promise in asymmetric hydroformylation, hydrophosphorylation, and cycloaddition reactions. dicp.ac.cntandfonline.com

The success of these reactions relies on the ability of the chiral ligand to effectively differentiate between the two prochiral faces of the substrate, leading to high enantioselectivity. The modular nature of many chiral phosphinite ligands allows for the systematic tuning of their structure to optimize the stereochemical outcome of a particular reaction. dicp.ac.cn

Structurally Responsive Ligand Behavior in Metal Coordination

Structurally responsive ligands (SRLs) are ligands that can change their coordination mode in response to changes in the metal's oxidation state or coordination environment during a catalytic cycle. researchgate.netuwo.ca This dynamic behavior can be crucial for catalyst performance.

Phosphinite ligands can be part of such structurally responsive systems. A key concept is hemilability , where a multidentate ligand has one strong donor group and one or more weaker donor groups. uwo.ca The weaker donor can reversibly dissociate from the metal center, opening up a coordination site for substrate binding or other steps in the catalytic cycle. researchgate.net

For example, a phosphinite ligand incorporated into a bidentate framework with a weaker donor atom could exhibit hemilabile behavior. Upon a change in the metal's electronic requirements, the weaker donor may detach, allowing the catalytic reaction to proceed. After the key catalytic step, the weak donor can re-coordinate, stabilizing the metal complex.

This structural flexibility allows the ligand to adapt to the different electronic and steric demands of the various metal intermediates in a catalytic cycle, potentially leading to higher catalyst activity, stability, and selectivity. researchgate.netuwo.ca

Supramolecular Assembly and Intermolecular Interactions in Phosphinite Metal Complexes

The coordination of phosphinite and related phosphine ligands to metal ions can be utilized to construct large, well-defined supramolecular assemblies. acs.orggrafiati.com This field, known as coordination-driven self-assembly, uses the predictable nature of coordination bonds to build complex architectures from simpler molecular building blocks. acs.org

By designing phosphinite ligands with specific geometries and numbers of donor sites (e.g., ditopic or tritopic ligands), it is possible to direct the formation of various supramolecular structures upon coordination to metal ions. acs.org Examples of such structures include:

Metalla-cycles and Cages: Bidentate phosphine ligands with appropriate bite angles can react with metal ions to form discrete cyclic structures or three-dimensional cages.

Helicates and Mesocates: The self-assembly of ditopic phosphine ligands with coinage metals like copper(I) and gold(I) can lead to the formation of double- or triple-stranded helical structures (helicates) or achiral meso-compounds (mesocates). acs.org

Coordination Polymers: In some cases, the coordination of polytopic phosphine ligands with metal ions can result in the formation of extended one-, two-, or three-dimensional coordination polymers. acs.org

Catalytic Applications of 2 Chlorophenyl Diphenylphosphinite and Analogous Phosphinite Ligands

Asymmetric Catalysis Mediated by Chiral Phosphinite Ligands

Chiral phosphinite ligands, often synthesized from readily available chiral backbones, have proven to be highly effective in inducing enantioselectivity in a variety of metal-catalyzed reactions. The P-O bond in these ligands can sometimes be susceptible to cleavage, which is a factor to consider in catalyst design and stability. researchgate.netgu.senih.govnih.govlibretexts.org

The asymmetric hydrogenation of prochiral olefins and imines is a cornerstone of asymmetric catalysis, providing access to valuable chiral building blocks. Rhodium and ruthenium complexes bearing chiral phosphinite ligands have demonstrated high efficiency in these transformations. nih.govnih.govnih.govresearchgate.netrsc.org For instance, carbohydrate-derived vicinal diarylphosphinites have been shown to be excellent ligands for the Rh(I)-catalyzed asymmetric hydrogenation of dehydroamino acid derivatives, achieving enantioselectivities up to 99%. nih.gov The electronic properties of the phosphinite ligand play a crucial role, with electron-donating groups on the phosphorus-bound aryl rings generally leading to higher enantioselectivity. nih.gov

Iridium complexes with chiral P,N-ligands, including those with phosphinite moieties, are particularly effective for the hydrogenation of unfunctionalized olefins and imines. researchgate.net The modular nature of these ligands allows for the facile tuning of their steric and electronic properties to optimize catalytic performance for specific substrates.

Table 1: Asymmetric Hydrogenation of Olefins and Imines with Chiral Phosphinite and Analogous Ligands This table presents a selection of results for the asymmetric hydrogenation of various substrates using catalysts with phosphinite or structurally related phosphine (B1218219) ligands, illustrating the high enantioselectivities achievable.

Catalyst/LigandSubstrateProductYield (%)ee (%)Reference
Rh-Carbohydrate-DiphosphiniteMethyl (Z)-α-acetamidocinnamateN-Acetyl-S-phenylalanine methyl ester>95up to 99 nih.gov
Ir-P,N-Sulfinyl Imine Ligand(E)-1,2-diphenylpropene(R)-1,2-diphenylpropane-up to 94 researchgate.net
Rh-Unsymmetrical BisP*Tetrasubstituted dehydro-α-amino acid derivativeChiral α-amino acid derivative->99 nih.gov
Ru-CnrPHOSMethyl acetoacetateMethyl (R)-3-hydroxybutyrate>9998 researchgate.net

Asymmetric transfer hydrogenation (ATH) offers a practical alternative to using molecular hydrogen, often employing isopropanol (B130326) or formic acid as the hydrogen source. Ruthenium, rhodium, and iridium complexes with chiral ligands are commonly used for the ATH of ketones to produce chiral secondary alcohols. researchgate.netmdpi.comnih.govrsc.org Chiral phosphinite ligands, in combination with these metals, can generate highly active and selective catalysts. For example, a novel phosphinite ligand synthesized from a cationic N-vinyl imidazolium (B1220033) species, when combined with [Ru(η⁶-p-cymene)(µ-Cl)Cl]₂ or [Ir(η⁵-C₅Me₅)(μ-Cl)Cl]₂, forms active catalysts for the transfer hydrogenation of acetophenone, achieving high conversions. researchgate.net The modular synthesis of these ligands allows for systematic tuning to achieve high enantioselectivities, with reports of up to 93% ee for the reduction of various ketones. mdpi.com

Table 2: Asymmetric Transfer Hydrogenation of Ketones with Chiral Phosphinite-Containing Catalysts This table showcases the effectiveness of ruthenium and iridium catalysts bearing chiral phosphinite and analogous ligands in the asymmetric transfer hydrogenation of ketones.

Catalyst SystemSubstrateProductConversion (%)ee (%)Reference
[Ru(η⁶-arene)(μ-Cl)Cl]₂ / Imidazolium-phosphiniteAcetophenone(R)-1-PhenylethanolHigh- researchgate.net
[RhCl₂Cp*]₂ / L-amino acid thioamide triazoleVarious ketonesChiral secondary alcohols-up to 93 mdpi.com
Ru-complex / bis(2-oxazolin-2-ylmethyl)phenylphosphineAcetophenone1-Phenylethanolup to 97- rsc.org

Chiral phosphinite ligands have been successfully applied in a range of asymmetric C-C and C-heteroatom bond-forming reactions.

Asymmetric Allylic Alkylation (AAA): Palladium-catalyzed AAA is a powerful method for the construction of stereogenic centers. nih.govbeilstein-journals.org Chiral phosphinite-nitrogen ligands derived from D-glucosamine have been shown to induce high enantiomeric excess (up to 96% ee) in the palladium-catalyzed allylic alkylation of 1,3-diphenyl-2-propenyl acetate. mdpi.com Similarly, chiral phosphine-phosphite ligands, which are structurally related to phosphinites, have been used in the same reaction, affording enantioselectivities up to 83%. researchgate.net The stereochemical outcome of these reactions is often controlled by the chiral backbone of the ligand.

Asymmetric Conjugate Addition: The copper-catalyzed asymmetric conjugate addition of organometallic reagents to α,β-unsaturated compounds is a fundamental C-C bond-forming reaction. ntu.edu.sgrug.nlillinois.edursc.org Chiral phosphinite and phosphoramidite (B1245037) ligands are effective in controlling the enantioselectivity of these reactions. For instance, the addition of organoboron reagents to enones using copper catalysts with chiral phosphoramidite ligands can proceed with high enantioselectivity. rsc.orgillinois.edu

Asymmetric 1,2-Additions: The enantioselective 1,2-addition of organometallic reagents to carbonyl compounds and imines provides direct access to chiral alcohols and amines. While less common for phosphinites, analogous chiral phosphine ligands have been used to control the regioselectivity and enantioselectivity in copper-catalyzed 1,2-additions of vinyl heteroarene pronucleophiles to carbonyls. nih.gov

Table 3: Asymmetric C-C and C-Heteroatom Bond Forming Reactions with Chiral Phosphinite and Analogous Ligands This table provides examples of the successful application of chiral phosphinite and related ligands in various asymmetric bond-forming reactions, highlighting the achieved yields and enantioselectivities.

ReactionCatalyst/LigandSubstrateNucleophileYield (%)ee (%)Reference
Allylic AlkylationPd / D-glucosamine-phosphiniterac-1,3-diphenyl-2-propenyl acetateDimethyl malonate-up to 96 mdpi.com
Allylic AlkylationPd / Chiral phosphine-phosphiterac-1,3-diphenyl-2-propenyl acetateDimethyl malonate-up to 83 researchgate.net
Conjugate AdditionCu / Chiral phosphoramiditeChalcone derivativePhenylboroxineGood94 illinois.edu
Conjugate AdditionCu / (R, S)-PPF-PtBu₂ThiochromoneMeMgBr7382 rug.nl

Homogeneous Catalysis Utilizing Phosphinite Ligands

Beyond asymmetric catalysis, achiral phosphinite ligands are valuable in a range of homogeneous catalytic processes, often prized for their ease of synthesis and tunable electronic properties.

Hydroformylation: This process, which involves the addition of a formyl group and a hydrogen atom across a double bond, is a large-scale industrial process for the production of aldehydes. acs.orgnih.govnih.govorganic-chemistry.orgorganic-chemistry.org Rhodium complexes are the most common catalysts, and the choice of phosphine or phosphinite ligand is crucial for controlling the regioselectivity (linear vs. branched aldehyde). Phosphinite ligands can be used to direct the hydroformylation of homoallylic alcohols. acs.org The electronic properties of the ligand significantly influence the reaction rate and selectivity, with more π-acidic ligands generally leading to higher rates. nih.gov

Hydrosilylation: The addition of a Si-H bond across a double or triple bond is a key reaction in organosilicon chemistry. While less documented for phosphinites specifically, related phosphine and phosphoramidite ligands are known to be effective in the asymmetric hydrosilylation of dienes. researchgate.net

Table 4: Hydroformylation with Phosphinite and Related Ligands This table summarizes the performance of rhodium catalysts with phosphinite and analogous ligands in hydroformylation, focusing on regioselectivity.

Catalyst/LigandSubstratel/b ratioReference
Rh / Phosphinite directing groupHomoallylic alcoholHigh for branched acs.org
Rh / Bidentate phosphorus amidite1-Octene~100 nih.gov
Rh / Phospholene-phosphitePropeneHigh for branched organic-chemistry.org

Phosphinite ligands have found widespread use in palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of C-C and C-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide. ncl.res.in A monophosphinite ligand, 2-(diphenylphosphinoxy)-naphthyl, in combination with Pd(OAc)₂, has been shown to be an effective catalyst for the Suzuki-Miyaura coupling of various aryl halides with arylboronic acids, affording high yields. nih.govresearchgate.net The use of bulky and electron-rich phosphine ligands, a class to which many phosphinites belong, is known to enhance the efficiency of this reaction. nih.gov

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. ncl.res.in While phosphine ligands are traditionally used, the development of new ligand systems is an active area of research. researchgate.netdicp.ac.cnmdpi.com Palladium-phosphinous acid catalysts have been developed for Sonogashira couplings in water. organic-chemistry.org

Kumada Coupling: This reaction involves the coupling of a Grignard reagent with an organohalide. The principles of ligand design for other cross-coupling reactions, emphasizing bulky and electron-rich phosphines, are also applicable here.

Ullmann Coupling: This copper-catalyzed reaction is used for the formation of biaryl compounds and diaryl ethers. nih.govresearchgate.netwikipedia.org While traditionally requiring harsh conditions, modern ligand-accelerated protocols have improved its scope. Diamine ligands have been particularly successful in recent years for promoting Ullmann-type couplings at room temperature. capes.gov.br

Kosugi-Migita-Stille Coupling: This reaction couples an organotin compound with an organohalide. libretexts.orgcapes.gov.br The mechanism involves oxidative addition, transmetalation, and reductive elimination, with the ligand playing a key role in each step. nih.gov

Table 5: Suzuki-Miyaura Coupling with a Phosphinite Ligand This table illustrates the effectiveness of a palladium/phosphinite catalyst system in the Suzuki-Miyaura coupling of various aryl halides.

Aryl HalideArylboronic AcidYield (%)Reference
4-BromoacetophenonePhenylboronic acid95 nih.gov
4-Chlorobenzonitrile4-Methylphenylboronic acid92 nih.gov
1-Bromo-4-nitrobenzene4-Methoxyphenylboronic acid98 nih.gov

Carbonylation Chemistry

Detailed research findings on the specific application of 2-chlorophenyl diphenylphosphinite in carbonylation catalysis are not extensively available in the public domain. However, the broader class of phosphinite ligands has been investigated in palladium-catalyzed carbonylation reactions. These reactions are fundamental in organic synthesis for the conversion of aryl halides and triflates into a variety of carbonyl compounds, such as esters, amides, and ketones, by introducing a carbonyl group using carbon monoxide.

The general mechanism for palladium-catalyzed carbonylation involves the oxidative addition of an aryl halide to a Pd(0) species, followed by CO insertion to form a palladium-acyl complex. Subsequent nucleophilic attack by an alcohol, amine, or other nucleophile, and reductive elimination yields the carbonylated product and regenerates the Pd(0) catalyst. The nature of the phosphine or phosphinite ligand is crucial in this catalytic cycle, influencing the catalyst's activity, stability, and selectivity.

For analogous phosphinite ligands, studies have shown their potential in alkoxy- and amidocarbonylation reactions. For instance, the combination of a Bedford-type palladacycle with bis-1,1′-(diphenylphosphino)ferrocene (dppf) has been effective in the carbonylation of aryl and heteroaryl bromides. nih.gov The efficiency of these catalytic systems is often dependent on factors such as the palladium precursor, ligand-to-metal ratio, CO pressure, and reaction temperature. nih.gov While specific data for this compound is scarce, the electronic and steric properties imparted by the chloro-substituted phenyl group would be expected to influence the catalytic activity. The electron-withdrawing nature of the chlorine atom could affect the electron density at the palladium center, thereby modulating the rates of oxidative addition and reductive elimination.

SubstrateCatalyst SystemProductYield (%)Reference
Aryl BromideBedford Palladacycle/dppfAryl Ester/AmideHigh nih.gov

Other Organometallic Catalytic Transformations (e.g., Hydroamination)

Information regarding the application of this compound in hydroamination reactions is not readily found in published literature. Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is an atom-economical method for synthesizing amines, which are important intermediates in pharmaceuticals and agrochemicals.

Catalytic systems for hydroamination often employ transition metals, where the ligand plays a critical role in the reaction's efficiency and selectivity. While there is a lack of specific studies on this compound, research on analogous phosphine and phosphinite ligands in other cross-coupling reactions, such as the Suzuki-Miyaura reaction, provides some insight. For example, a palladium catalyst system with 2-diphenylphosphinoxynaphthyl, a monophosphinite ligand, has been shown to effectively catalyze the Suzuki cross-coupling of various aryl halides with aryl boronic acids, achieving high yields. nih.gov The steric and electronic properties of such ligands are key to promoting the catalytic cycle. It can be inferred that the specific substitution pattern on the aryl ring of a phosphinite ligand, such as the chloro-substituent in this compound, would similarly modulate its performance in other catalytic transformations.

Heterogeneous Catalysis with Supported Phosphinite Systems

The immobilization of homogeneous catalysts onto solid supports is a significant area of research aimed at combining the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. unife.it This approach is particularly relevant for expensive transition metal catalysts and complex ligands.

While specific examples of heterogenized systems involving this compound are not documented, the general strategy involves anchoring a phosphinite ligand, or its metal complex, onto a solid support like silica, alumina, or a polymer. This can be achieved through covalent attachment of the ligand to the support material. The performance of such heterogeneous catalysts is influenced by the nature of the support, the linker used for immobilization, and the accessibility of the catalytic sites to the reactants. unife.it For instance, the modification of a Pd/TiO2 catalyst with triphenylphosphine (B44618) has been shown to enhance selectivity in the hydrogenation of acetylene. This demonstrates the principle that supported phosphine ligands can significantly alter the catalytic properties of a metal.

The development of a supported catalyst with this compound would involve its synthesis and subsequent immobilization. The resulting heterogeneous system could then be evaluated in various catalytic reactions, such as carbonylation or cross-coupling, to assess its activity, selectivity, and reusability.

Ligand Design and Optimization Strategies for Enhanced Catalytic Performance

The design and optimization of ligands are central to advancing organometallic catalysis. mdpi.com The performance of a metal catalyst is intricately linked to the steric and electronic properties of its coordinating ligands. For phosphinite ligands, modifications can be made to both the alkoxy and the phosphine moieties to fine-tune the catalyst's behavior.

The introduction of a chloro-substituent on the phenyl ring of a diphenylphosphinite ligand, as in this compound, is a strategic modification. The chlorine atom, being electron-withdrawing, can influence the electronic properties of the phosphorus atom and, consequently, the coordinated metal center. This can impact the various steps of a catalytic cycle, including oxidative addition and reductive elimination, which are often rate-determining.

Furthermore, the position of the substituent on the aryl ring is critical. An ortho-substituent, like the chloro group in this compound, can exert a significant steric influence around the metal center. This steric bulk can affect substrate coordination and the stability of reaction intermediates, ultimately influencing the selectivity of the catalytic transformation.

Optimization strategies often involve the synthesis of a library of related ligands with systematic variations in their electronic and steric profiles. These ligands are then screened in a target catalytic reaction to identify the optimal ligand-metal combination for a specific substrate and desired outcome. Computational studies are also increasingly used to predict ligand effects and guide the design of more efficient catalysts.

Mechanistic Investigations and Theoretical Studies of 2 Chlorophenyl Diphenylphosphinite Catalysis

Elucidation of Reaction Mechanisms in Phosphinite-Mediated Catalysis (e.g., Transfer Hydrogenation, Cross-Coupling)

Phosphinite ligands are instrumental in a variety of catalytic reactions, most notably in carbon-carbon bond-forming cross-coupling reactions and transfer hydrogenations. The general mechanism for these transformations involves a catalytic cycle centered on a transition metal, typically palladium for cross-coupling or ruthenium and rhodium for hydrogenation.

In cross-coupling reactions , such as the Suzuki-Miyaura coupling, phosphinite ligands are crucial for stabilizing the active palladium catalyst and facilitating the key steps of the catalytic cycle. researchgate.net While specific studies on 2-Chlorophenyl diphenylphosphinite are not extensively detailed, the mechanism can be inferred from related phosphinite-based systems. For instance, the palladium-catalyzed Suzuki coupling using the phosphinite ligand 2-(diphenylphosphinoxy)-naphthyl demonstrates high efficacy. researchgate.net The cycle generally begins with the oxidative addition of an aryl halide to a Pd(0) species, which is coordinated by phosphinite ligands. This is followed by transmetalation with an organoboron compound and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. researchgate.netnih.gov The electronic and steric properties of the phosphinite ligand, influenced by the chlorophenyl and diphenyl groups, are critical in modulating the rates of these elementary steps. psu.edu

Transfer hydrogenation of ketones is another area where phosphinite ligands have proven effective. researchgate.net Ruthenium, rhodium, and iridium complexes with phosphinite ligands catalyze the reduction of ketones to alcohols, using a hydrogen donor like isopropanol (B130326). researchgate.net The catalytic cycle typically involves the formation of a metal-hydride species. The ketone substrate coordinates to this metal-hydride complex, followed by the migratory insertion of the hydride to the carbonyl carbon, forming the corresponding alcohol. The catalyst is then regenerated in the presence of the hydrogen donor. A study utilizing 1-(furan-2-yl)ethyl diphenylphosphinite in complex with various metals showed high conversion rates for a range of aromatic ketones. researchgate.net The efficiency of these catalysts underscores the importance of the phosphinite ligand in the catalytic process.

The following table summarizes representative results for Suzuki cross-coupling reactions catalyzed by a palladium complex with a phosphinite ligand, demonstrating the broad applicability of this class of ligands.

Aryl HalideArylboronic AcidYield (%)
4-IodotoluenePhenylboronic acid98
4-ChloroacetophenonePhenylboronic acid96
1-Bromo-4-nitrobenzenePhenylboronic acid95
4-Bromobenzonitrile4-Methoxyphenylboronic acid98
1-Bromo-3,5-dimethylbenzene4-Fluorophenylboronic acid94

Role of Ligand Dynamics and Fluxionality in Catalytic Cycles

Mechanistic studies of organolanthanide-catalyzed olefin hydrogenation, for example, have shown that the catalytic activity can depend on the dissociation of a dimeric precatalyst into a monomeric active species. northwestern.edu Similarly, in cross-coupling reactions, the formation of a coordinatively unsaturated, highly reactive species often requires the dissociation of one or more ligands. psu.edu The specific stereoelectronic profile of this compound would influence these equilibria and, consequently, the catalyst's performance.

Computational Chemistry Approaches (e.g., Density Functional Theory (DFT)) for Mechanistic Insights and Ligand Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms and guiding the design of new catalysts. researchgate.net DFT calculations allow researchers to map the potential energy surface of a catalytic reaction, identifying the structures of intermediates and transition states. researchgate.netnih.gov This provides a step-by-step understanding of the catalytic cycle and can pinpoint the rate-determining step. nih.gov

For a ligand like this compound, DFT could be used to:

Model the geometry of its metal complexes.

Calculate the energies of intermediates and transition states in catalytic cycles for reactions like transfer hydrogenation or cross-coupling. nih.gov

Rationalize enantioselectivity in asymmetric catalysis by comparing the energy barriers of pathways leading to different stereoisomers. nih.gov

Predict the electronic properties of the ligand, such as its donor strength and π-acceptor ability, which are crucial for its catalytic performance.

For instance, DFT studies on phosphine-catalyzed reactions have provided deep insights into reaction pathways. nih.gov Similar studies on phosphinite-based catalysts would illuminate the role of the oxygen atom and the electronic influence of the chloro-substituent on the phenyl ring, aiding in the rational design of next-generation ligands.

Structure-Reactivity Relationships and Stereoelectronic Effects in Catalytic Transformations

The performance of a phosphinite ligand in catalysis is intrinsically linked to its three-dimensional structure (steric effects) and its electronic properties. This structure-reactivity relationship is a cornerstone of catalyst development. nih.govlibretexts.org

Stereoelectronic effects are the combination of steric and electronic factors that influence the reactivity and stability of molecules. baranlab.org For phosphorus ligands, these are often quantified using parameters like the Tolman cone angle (a measure of steric bulk) and electronic parameters derived from spectroscopic data or computational models like the Quantitative Analysis of Ligand Effects (QALE). researchgate.net

The key features of this compound that dictate its stereoelectronic profile are:

The P-O-C linkage: The presence of the oxygen atom distinguishes phosphinites from phosphines, generally making them more π-accepting.

The diphenyl groups: These contribute significantly to the steric bulk of the ligand.

The 2-chlorophenyl group: The chlorine atom is an electron-withdrawing group, which enhances the π-acidity of the ligand. Its position at the ortho-position also contributes to the ligand's steric profile and can influence the conformational preference of the ligand when bound to a metal.

The crystal structure of the closely related (2-chlorophenyl)diphenylphosphine (B3178053) shows a propeller-shaped conformation. researchgate.net It is reasonable to assume that this compound adopts a similar geometry. The electronic effects of substituents on aryl phosphites and phosphines are known to have a significant impact on catalytic activity. psu.eduresearchgate.net Generally, electron-withdrawing groups can be beneficial in cross-coupling reactions by promoting the reductive elimination step. psu.edu

The table below presents a comparison of conceptual stereoelectronic parameters for related phosphorus ligands.

Ligand TypeKey FeatureExpected Steric EffectExpected Electronic Effect
Triphenylphosphine (B44618)P-C bondsModerate-LargeGood σ-donor, weak π-acceptor
Trimethyl phosphite (B83602)P-O bondsSmallWeaker σ-donor, stronger π-acceptor
Aryl PhosphiteP-O-ArylVariableMore π-accepting than alkyl phosphites researchgate.net
This compoundP-O-Aryl, P-Aryl, Cl-substituentLargeGood π-acceptor due to P-O and Cl

Advanced Spectroscopic and Analytical Characterization Techniques for 2 Chlorophenyl Diphenylphosphinite and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-invasive tool for characterizing phosphinite ligands and their complexes in solution and, with specialized techniques, in the solid state. magritek.com Different nuclei, primarily ¹H, ¹³C, and ³¹P, provide complementary information to build a complete structural and electronic picture of the molecule.

¹H and ¹³C NMR for Primary Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques used to confirm the organic framework of 2-chlorophenyl diphenylphosphinite. The spectra provide information on the number and connectivity of hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum , the signals are typically found in the aromatic region (approximately 7.0–8.0 ppm). The protons of the two unsubstituted phenyl rings on the phosphorus atom and the 2-chlorophenyl group will produce a series of complex multiplets due to spin-spin coupling. The integration of these signals corresponds to the expected ratio of protons in the molecule.

The ¹³C NMR spectrum complements the ¹H data by showing distinct signals for each unique carbon environment. The spectrum will feature resonances for the ipso, ortho, meta, and para carbons of the phenyl rings and the 2-chlorophenyl group. The carbon atoms directly bonded to phosphorus or chlorine will show characteristic chemical shifts and may exhibit splitting due to coupling with the ³¹P nucleus (J-coupling).

Table 1: Expected NMR Data for the Organic Framework of Aryl Diphenylphosphinites This interactive table provides expected chemical shift ranges for this compound based on analogous compounds.

³¹P NMR for Phosphorus Environment Analysis and Complex Formation Studies

Phosphorus-31 (³¹P) NMR is the most direct method for analyzing the chemical environment of the phosphorus atom in phosphinites and their metal complexes. researchgate.net The ³¹P chemical shift (δ) is highly sensitive to the electronic and steric environment of the phosphorus nucleus.

For the free this compound ligand, the ³¹P chemical shift is expected to be in the range typical for trivalent phosphorus(III) phosphinites. For example, the closely related phenyl diphenylphosphinite exhibits a ³¹P NMR signal at δ 105.84 ppm. escholarship.org

Upon coordination to a transition metal center, a significant change in the ³¹P chemical shift, known as the coordination shift (Δδ = δcomplex - δligand), is observed. magritek.com This shift is typically downfield and provides direct evidence of complex formation. The magnitude of the coordination shift can offer insights into the nature and strength of the metal-phosphorus bond. Furthermore, if the metal nucleus is NMR-active and has a spin quantum number I ≥ ½ (e.g., ¹⁹⁵Pt, ¹⁰³Rh), coupling between the phosphorus and metal nuclei (e.g., ¹JP-Pt) can be observed, providing definitive proof of a covalent bond and valuable information about the geometry of the complex. mdpi.com For instance, the magnitude of the one-bond P-Pt coupling constant is indicative of the nature of the ligand in the trans position. mdpi.comd-nb.info

Studies on iridium complexes with phenyl diphenylphosphinite show multiple ³¹P signals when more than one phosphinite ligand is present, with P-P coupling (JPP) providing information on their relative positions. rsc.org

Table 2: Representative ³¹P NMR Coordination Shifts for Phosphinite and Phosphonite Metal Complexes This interactive table showcases the change in ³¹P chemical shift upon complexation.

Advanced NMR Techniques (e.g., MAS NMR, CP-HETCOR) for Mechanistic and Stereochemical Investigations

For more complex structural problems, particularly in the solid state or for mechanistic studies, advanced NMR techniques are employed.

Magic Angle Spinning (MAS) NMR is a solid-state NMR technique used to obtain high-resolution spectra of solid samples by spinning the sample at a specific angle (the "magic angle") to average out anisotropic interactions that cause line broadening. rsc.org ³¹P MAS NMR can be used to study the structure of insoluble phosphinite complexes or to characterize materials where the ligand is anchored to a solid support. rsc.org Variable-temperature MAS NMR experiments can also probe dynamic processes in the solid state, such as molecular motion or chemical exchange. rsc.org

Cross-Polarization Heteronuclear Correlation (CP-HETCOR) is a powerful 2D NMR technique that establishes correlations between different nuclei (e.g., ¹H and ¹³C, or ¹H and ³¹P) that are close in space. chemrxiv.orgnanalysis.com In the solid state, this is typically achieved via cross-polarization, which relies on through-space dipolar couplings. chemrxiv.org A ¹H-³¹P HETCOR experiment can unambiguously assign proton resonances to specific phosphorus environments, which is invaluable for studying the stereochemistry of bulky ligands and their complexes, where through-space interactions dictate the preferred conformation. blogspot.com This technique provides a detailed map of internuclear proximities, aiding in the complete structural elucidation of complex coordination compounds. slideshare.netresearchgate.net

X-ray Diffraction Studies

While NMR spectroscopy provides excellent information about structure and connectivity in solution and the solid state, single-crystal X-ray diffraction (SCXRD) offers an unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid. mdpi.comcreative-biostructure.com

Single-Crystal X-ray Diffraction for Molecular and Crystal Structure Determination of Phosphinites and their Metal Complexes

SCXRD is the definitive method for determining the precise molecular structure of this compound and its metal complexes. mdpi.com The analysis of a suitable single crystal provides a wealth of information, including exact bond lengths, bond angles, and the coordination geometry around the metal center. creative-biostructure.com

For metal complexes, SCXRD confirms the mode of coordination (e.g., monodentate, bidentate), the geometry at the metal (e.g., square planar, tetrahedral, octahedral), and the relative arrangement of all ligands. d-nb.infonih.gov This information is critical for understanding the steric and electronic properties of the ligand and its influence on the catalytic activity or other properties of the complex. For example, X-ray studies on silver(I) complexes with 3-pyridyldiphenylphosphinite have revealed the formation of different coordination polymers depending on the ligand-to-metal ratio. researchgate.net Similarly, crystal structures of iridium(III) complexes containing phosphinite ligands have been crucial in confirming the coordination environment and the presence of inter-ligand interactions. researchgate.net

Table 3: Illustrative Crystallographic Data for Metal Complexes with Phosphinite and Related Phosphorus Ligands This interactive table presents typical data obtained from single-crystal X-ray diffraction analysis of coordination compounds.

Analysis of Conformation and Intermolecular Interactions

Beyond simple bond lengths and angles, X-ray diffraction data allows for a detailed analysis of the ligand's conformation and the non-covalent interactions that govern the crystal packing. The diphenylphosphinite moiety is conformationally flexible, primarily due to rotation around the P-C and P-O bonds. The specific orientation (conformation) of the three phenyl rings (the two on phosphorus and the 2-chlorophenyl group) is often described by a set of torsion angles. beilstein-journals.org In metal complexes, these conformations are influenced by steric interactions with other ligands and the metal center, and predictive models can sometimes be used to determine the most stable arrangement. nih.gov

The crystal structure also reveals how molecules pack together in the solid state. This packing is directed by various intermolecular forces, such as van der Waals forces, dipole-dipole interactions, and, where applicable, hydrogen bonds or π-π stacking interactions between aromatic rings. nih.govbeilstein-journals.org For example, studies on palladium complexes with quinolylphosphine ligands show that intermolecular π-π stacking interactions can lead to the formation of dimeric structures in the crystal lattice. nih.gov Analysis of these interactions, often aided by tools like Hirshfeld surface analysis, is crucial for understanding the supramolecular chemistry of the compound. mdpi.com

Table of Compounds Mentioned

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for the determination of molecular weights and the elucidation of fragmentation patterns, offering vital information about the composition and structure of this compound and its complexes.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for the analysis of thermally labile and high molecular weight coordination compounds, including those containing the this compound ligand. scripps.educhemrxiv.org This method allows for the gentle transfer of ions from solution to the gas phase, minimizing fragmentation and often enabling the observation of the intact molecular ion or its adducts. scripps.educhemrxiv.org

In the context of this compound complexes, ESI-MS is instrumental in confirming the molecular weight of the synthesized complexes. The observation of the sodiated molecule, [M+Na]⁺, is a common feature in the mass spectra of such complexes. researchgate.net The fragmentation pathways observed in the tandem mass spectra (MS/MS) can provide valuable structural information. For instance, the decomposition of palladium(II) halide complexes with analogous phosphonate (B1237965) ligands has been shown to involve competitive losses of halides, dialkyl phosphites, and the intact ligand molecule. researchgate.net Furthermore, ESI-MS can be a powerful tool for identifying transient reaction intermediates in solution, offering mechanistic insights into catalytic cycles or ligand exchange processes. nih.gov The high sensitivity of modern mass spectrometers allows for the detection of species at very low concentrations, which is often the case for reaction intermediates. chemrxiv.org

Table 1: ESI-MS Data for Representative Metal Complexes

Complex TypePredominant IonKey Fragmentation PathwaysReference
Palladium(II) Halide Complexes with Phosphonate Ligands[M+Na]⁺Loss of HX/NaX, Loss of dialkyl phosphite (B83602), Loss of intact ligand researchgate.net
Supramolecular Assemblies[M+xH]ˣ⁺, [M+xA]ˣ⁺Varies depending on the non-covalent interactions chemrxiv.org

Hyphenated mass spectrometry techniques, which couple a separation method like liquid chromatography (LC) or gas chromatography (GC) with mass spectrometric detection, are powerful tools for the analysis of complex mixtures. researchgate.netnih.gov These techniques are invaluable for monitoring the progress of reactions involving this compound and for assessing the purity of the final product. researchgate.netnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful for the analysis of non-volatile and thermally sensitive compounds, which is often the case for metal complexes of this compound. nih.govnih.gov An LC-MS method can be developed to separate the desired complex from starting materials, byproducts, and impurities. rasayanjournal.co.inlongdom.org The mass spectrometer then provides mass information for each separated component, allowing for their identification. LC-MS/MS, a tandem MS technique, can further enhance selectivity and sensitivity, which is crucial for the trace level quantification of impurities. researchgate.net The development of such methods is essential for quality control in synthetic procedures. rasayanjournal.co.in

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for the analysis of volatile and thermally stable compounds. While the direct analysis of metal complexes by GC-MS can be challenging, it is a highly effective technique for assessing the purity of the this compound ligand itself. Any volatile impurities present in the ligand can be separated and identified, ensuring the use of high-purity starting material for complex synthesis. nist.govnist.gov

Table 2: Application of Hyphenated MS Techniques

TechniqueApplicationAnalyte TypeKey Advantages
LC-MSReaction Monitoring, Purity AssessmentNon-volatile, thermally labile complexesHigh separation efficiency, sensitive detection of multiple components
GC-MSPurity Assessment of LigandVolatile, thermally stable compoundsExcellent separation for volatile compounds, extensive spectral libraries for identification
LC-MS/MSTrace Impurity QuantificationSpecific target impuritiesHigh selectivity and sensitivity, accurate quantification

Vibrational Spectroscopy (IR, Raman) for Functional Group and Bonding Analysis

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides detailed information about the functional groups and bonding within a molecule. frontiersin.orgnih.gov For this compound and its complexes, these methods are crucial for confirming the coordination of the ligand to the metal center and for probing the electronic effects of such coordination. nih.govresearchgate.net

Infrared (IR) Spectroscopy is sensitive to changes in the dipole moment of a molecule during vibration. The IR spectrum of this compound will exhibit characteristic bands for the P-O-C and P-Ph linkages. A key region of interest is the P-O stretching vibration, which is expected to be a strong band. researchgate.net Upon coordination to a metal, the electron density at the phosphorus atom changes, which in turn affects the strength and vibrational frequency of the P-O and P-C bonds. wikipedia.org A shift in the frequency of these vibrations can provide evidence of ligand coordination. For instance, in metal carbonyl complexes, the CO stretching frequency is a well-established probe of the electronic properties of the other ligands. manchester.ac.uk Similarly, changes in the vibrational frequencies of the this compound ligand can offer insights into its donor/acceptor properties. manchester.ac.uk

Raman Spectroscopy , which is based on the inelastic scattering of light, is complementary to IR spectroscopy. rsc.org It is particularly useful for studying symmetric vibrations and vibrations of non-polar bonds. The Raman spectrum can provide additional information about the P-Ph and other skeletal vibrations within the ligand and its complexes. researchgate.net Polarized Raman spectroscopy on single crystals can even be used to determine the symmetry of the vibrational modes and the orientation of the molecules within the crystal lattice. rsc.org

Table 3: Characteristic Vibrational Frequencies for Phosphinite Ligands and their Complexes

Functional Group/BondTypical Wavenumber Range (cm⁻¹)Information GainedReference
P-O Stretch900 - 1100Coordination to metal center, electronic effects researchgate.net
P-Ph Stretch680 - 750Ligand structure confirmation researchgate.netnih.gov
C-Cl Stretch600 - 800Presence of chlorophenyl group nih.gov
Metal-Phosphorus Stretch200 - 500Direct evidence of M-P bond ufop.br

This table provides general ranges and the exact positions will be compound-specific.

Electrochemical Characterization (e.g., Cyclic Voltammetry) of Metal Complexes

Cyclic voltammetry (CV) is a powerful electrochemical technique used to study the redox behavior of metal complexes. sathyabama.ac.insci-hub.se For complexes of this compound, CV can provide valuable information about the electronic properties of the ligand and its influence on the metal center's redox potentials. analis.com.myuobasrah.edu.iq

The technique involves scanning the potential of an electrode and measuring the resulting current. The resulting voltammogram can reveal the formal reduction potentials of the metal center, the reversibility of the redox processes, and the stability of the different oxidation states. researchgate.net By comparing the redox potentials of a series of complexes with systematically varied ligands, one can quantify the electronic effect of each ligand. analis.com.my For example, electron-donating ligands will typically make the metal center easier to oxidize (shift the oxidation potential to a more negative value), while electron-withdrawing ligands will make it more difficult to oxidize. uobasrah.edu.iq

The data obtained from cyclic voltammetry can be correlated with other spectroscopic data and with the reactivity of the complexes in, for example, catalytic reactions where the redox properties of the metal center are crucial. sci-hub.se

Table 4: Representative Cyclic Voltammetry Data for Transition Metal Complexes

ComplexRedox CoupleE₁/₂ (V vs. ref)ΔEp (mV)ReversibilityReference
[Fe(polypyridine)₃]²⁺Fe(II)/Fe(III)Varies with ligand~60-100Reversible/Quasi-reversible researchgate.net
[Cu(L)₂]²⁺Cu(II)/Cu(I)Varies with ligandVariesVaries sci-hub.seanalis.com.my
[Mn(L)₂]Mn(II)/Mn(III)Varies with ligandVariesOften irreversible uobasrah.edu.iq

This table shows representative data for other transition metal complexes to illustrate the type of information obtained from CV, as specific data for this compound complexes is not available in the provided search results.

Chromatographic Methods (e.g., HPLC, GC) for Separation, Purification, and Quantitative Analysis

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of this compound and its derivatives. rasayanjournal.co.in

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and purification of a broad range of compounds, including organophosphorus compounds and their metal complexes. nih.gov A reversed-phase HPLC method, often using a C18 column, can be developed to separate this compound from any impurities or to purify its metal complexes. rasayanjournal.co.in The use of a UV detector allows for the quantification of the separated components. The development and validation of an HPLC method are crucial for ensuring the quality and purity of the synthesized compounds. rasayanjournal.co.in For more complex mixtures or for trace analysis, coupling HPLC with a mass spectrometer (LC-MS) is the method of choice. nih.gov

Gas Chromatography (GC) , as mentioned previously, is ideal for the analysis of volatile and thermally stable compounds. It is an excellent method for determining the purity of the this compound ligand. By developing a suitable GC method, one can separate and quantify any volatile impurities, ensuring the use of a high-purity ligand for subsequent reactions.

Table 5: Chromatographic Methods for the Analysis of this compound and Related Compounds

TechniqueStationary Phase ExampleMobile Phase/Carrier Gas ExampleDetectorApplicationReference
HPLCC18Acetonitrile/WaterUV, MSSeparation, Purification, Quantitative Analysis rasayanjournal.co.innih.gov
GCPolysiloxane-basedHelium, NitrogenFID, MSPurity assessment of the ligand nist.govnist.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.